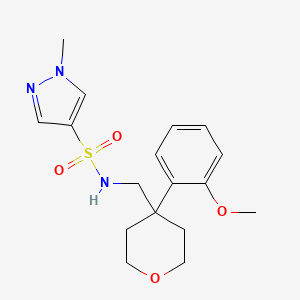

N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

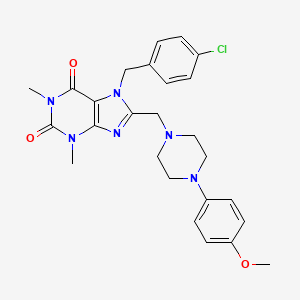

説明

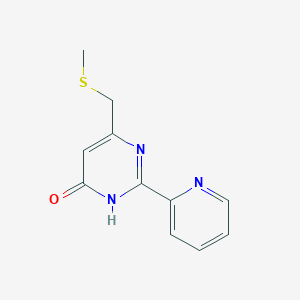

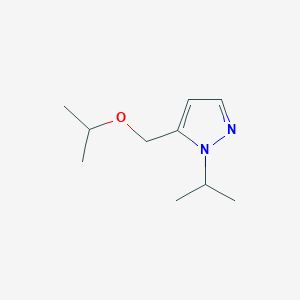

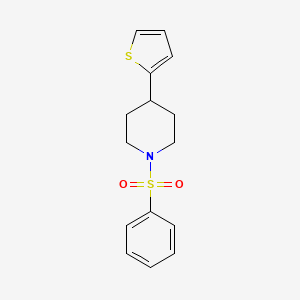

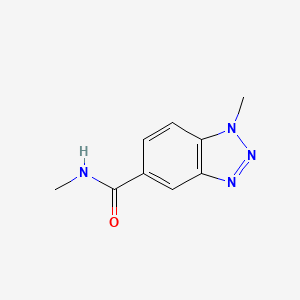

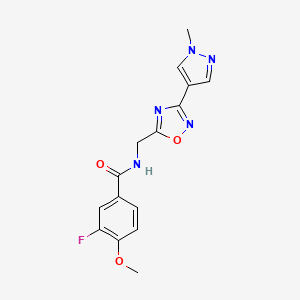

This compound is a complex organic molecule that contains several functional groups, including a pyrazole, a sulfonamide, and a tetrahydropyran ring with a methoxyphenyl substituent .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The tetrahydropyran ring would be a six-membered ring with one oxygen atom, and the pyrazole ring would be a five-membered ring with two nitrogen atoms .Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the functional groups present. For example, the sulfonamide group could potentially undergo hydrolysis, and the pyrazole ring might participate in cycloaddition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonamide group could potentially make the compound more polar and increase its solubility in water .科学的研究の応用

Synthesis and Biological Activities

Compounds incorporating pyrazole and sulfonamide pharmacophores demonstrate significant biological activities, such as inhibition against human carbonic anhydrase isoenzymes and acetylcholinesterase enzyme. These activities are critical for designing new compounds with potent activity for several bioactivities, indicating their relevance in medicinal chemistry. For instance, derivatives have shown inhibition potency against human carbonic anhydrase isoenzymes (hCA I and hCA II) and acetylcholinesterase (AChE) enzyme, along with low cytotoxicity and tumor selectivity in oral squamous cancer cell carcinoma cell lines (Ozmen Ozgun et al., 2019).

Antiproliferative Activities

Pyrazole-sulfonamide derivatives have been designed and synthesized, demonstrating in vitro antiproliferative activities against HeLa and C6 cell lines. These activities suggest potential applications in cancer treatment, with some derivatives showing broad spectrum antitumor activity comparable to commonly used anticancer drugs (Mert et al., 2014).

Antimicrobial and Antitubercular Activities

The synthesis of new heterocyclic compounds containing a sulfonamido moiety has shown promising results as antibacterial agents. For example, novel derivatives have been evaluated for their antimicrobial activity, with some displaying high activities against pathogens like E. coli and Staphylococcus aureus. These findings underline the potential of such compounds in addressing infectious diseases (Azab et al., 2013).

Corrosion Inhibition

In addition to biological activities, pyranopyrazole derivatives have been investigated for their potential as corrosion inhibitors for mild steel in acidic solutions. These studies are crucial for industrial applications, demonstrating how chemical compounds can provide practical solutions beyond pharmaceuticals (Yadav et al., 2016).

作用機序

Mode of Action

Without specific knowledge of the compound’s targets, it’s challenging to describe its mode of action. Based on its structure, it may bind to its targets and modulate their activity, leading to changes in cellular processes .

Biochemical Pathways

Given the lack of information on its targets and mode of action, it’s difficult to predict which pathways might be impacted .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. These effects would depend on the compound’s targets and the biochemical pathways it affects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s stability and its interactions with its targets . .

特性

IUPAC Name |

N-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]-1-methylpyrazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O4S/c1-20-12-14(11-18-20)25(21,22)19-13-17(7-9-24-10-8-17)15-5-3-4-6-16(15)23-2/h3-6,11-12,19H,7-10,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEJNFMMKQVZCDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)S(=O)(=O)NCC2(CCOCC2)C3=CC=CC=C3OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,6-dimethylphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2760547.png)

![[3-(Aminomethyl)oxetan-3-yl]methanol hemioxalate](/img/structure/B2760550.png)

![2-(2,8-Diazaspiro[4.5]decan-8-yl)acetonitrile;dihydrochloride](/img/structure/B2760557.png)

![3,3-Diphenyl-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)propan-1-one](/img/structure/B2760560.png)

![7-(tert-butyl)-3-heptyl-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2760561.png)

![5-chloro-N-[4-(4-methylphenoxy)butyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2760563.png)